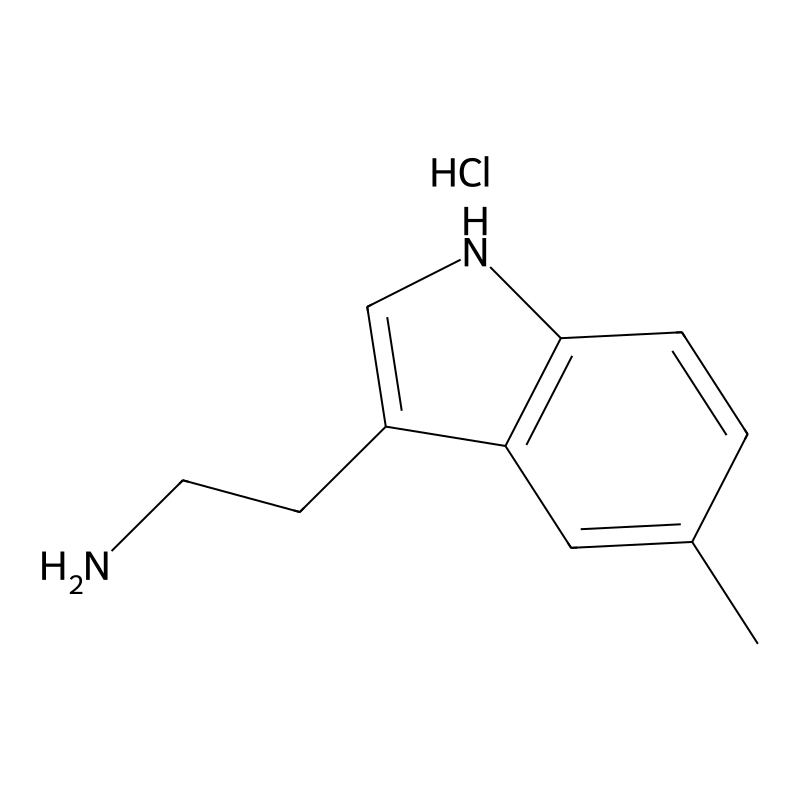

5-Methyltryptamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Metabolic Studies: One study used 5-Methyltryptamine hydrochloride to investigate the metabolic pathway of another compound, 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, in rats . This highlights the potential utility of 5-MT hydrochloride as a tool to study the metabolism of other related compounds.

Important to Note:

- Currently, there is limited publicly available information on the specific research applications of 5-Methyltryptamine hydrochloride.

- Because of its similarity to serotonin, further research might explore its potential interactions with serotonin receptors in the brain. However, more studies are needed to understand its pharmacological effects.

Additional Information:

- -Methyltryptamine hydrochloride is for research use only and is not intended for human consumption.

5-Methyltryptamine hydrochloride is a chemical compound that belongs to the tryptamine class, which is characterized by a bicyclic structure containing an indole moiety. Specifically, it is a derivative of tryptamine with a methyl group attached at the fifth position. The chemical formula for 5-methyltryptamine hydrochloride is C₁₁H₁₅ClN₂, and it exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in biological research and pharmacology .

- Alkylation Reactions: It can undergo alkylation at the nitrogen atom, which may lead to the formation of more complex derivatives.

- Diels-Alder Reactions: This compound can act as a reactant in intramolecular Diels-Alder reactions, which are useful in synthesizing various cyclic compounds .

- Acylation and Hydrolysis: As a primary amine, it can be acylated or hydrolyzed under appropriate conditions, leading to new derivatives with potential biological activities.

5-Methyltryptamine hydrochloride exhibits notable biological activity primarily as a serotonergic agonist. It interacts with serotonin receptors, particularly:

- 5-HT1A: Involved in mood regulation and anxiety.

- 5-HT2A: Associated with psychedelic effects and modulation of perception.

- 5-HT2C: Plays a role in appetite regulation and mood .

The compound's agonistic action on these receptors suggests potential applications in treating mood disorders or as a research tool for understanding serotonin-related pathways.

Several methods exist for synthesizing 5-methyltryptamine hydrochloride:

- Methylation of Tryptamine: This is the most straightforward method, where tryptamine is methylated using methyl iodide or dimethyl sulfate in the presence of a base.

- Regioselective Nucleophilic Substitution: This method involves the substitution of hydroxyl groups on tryptamines to yield 5-methyl derivatives .

- Biological Synthesis: Certain fungi produce 5-methyltryptamine naturally, suggesting potential biotechnological approaches for its synthesis.

5-Methyltryptamine hydrochloride has various applications:

- Research Tool: Used to study serotonin receptor interactions and signaling pathways.

- Psychoactive Research: Investigated for its potential effects on mood and perception, contributing to the understanding of psychedelics.

- Pharmaceutical Development: Potential precursor for developing new drugs targeting serotonin receptors .

Studies have shown that 5-methyltryptamine hydrochloride interacts significantly with serotonin receptors. Its binding affinity varies across different receptor subtypes, indicating its potential as a selective agonist or antagonist depending on the context:

- Binding Affinity: For example, it shows strong binding to 5-HT1A and 5-HT2A receptors, which are crucial for its serotonergic effects .

- Comparative Studies: Interaction studies with other tryptamines help elucidate its unique pharmacological profile.

Several compounds share structural similarities with 5-methyltryptamine hydrochloride. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-Methyltryptamine | Methyl group at nitrogen | Known for its role as a neurotransmitter |

| 5-Hydroxytryptamine | Hydroxyl group at position 5 | Directly involved in serotonin production |

| 4-Acetamidophenyltryptamine | Acetamido group at position 4 | Exhibits analgesic properties |

| 5-Methoxy-N,N-dimethyltryptamine | Methoxy and dimethyl groups | Known for its potent psychoactive effects |

Uniqueness of 5-Methyltryptamine Hydrochloride

The uniqueness of 5-methyltryptamine hydrochloride lies in its specific receptor interactions and the resultant pharmacological effects. Unlike other similar compounds, it displays distinct serotonergic activity that may lead to different therapeutic applications or psychoactive experiences.

Classical Synthetic Routes from 5-Methylindole Precursors

The primary synthetic pathway utilizes the Speeter-Anthony methodology, which has been extensively adapted for tryptamine synthesis [5] [6]. This approach involves the acylation of 5-methylindole with oxalyl chloride to form the corresponding glyoxalyl chloride intermediate, followed by amide formation with dimethylamine to produce the ketoamide precursor [5] [6]. The reaction conditions typically require anhydrous tetrahydrofuran as the solvent and carefully controlled temperature conditions to prevent side reactions [5].

The formation of the glyoxalyl chloride intermediate is achieved through the treatment of 5-methylindole with oxalyl chloride in tetrahydrofuran at reduced temperatures [6]. This step is critical as it establishes the electrophilic center necessary for subsequent nucleophilic attack by the amine component. The reaction mechanism involves the formation of an acylium ion intermediate, which readily reacts with the electron-rich indole ring at the 3-position [7] [8].

Following the formation of the ketoamide intermediate, the reduction step employs lithium aluminum hydride to convert the carbonyl functionality to the corresponding ethylamine chain [5]. This reduction is typically performed in anhydrous ether or tetrahydrofuran under inert atmosphere conditions to prevent oxidation and hydrolysis of the reducing agent [9] [10].

The classical route demonstrates excellent regioselectivity for the 3-position of the indole ring, which is attributed to the electronic properties of the indole system and the directing effects of the nitrogen atom [7]. The 5-methyl substituent provides additional stability to the indole ring system while maintaining the reactivity necessary for electrophilic aromatic substitution reactions.

Optimization of Multi-Step Synthesis Protocols (Phosphorus Oxychloride, Acetic Acid, Lithium Aluminum Hydride)

The optimization of multi-step synthesis protocols for 5-methyltryptamine hydrochloride involves systematic improvement of reaction conditions, reagent selection, and purification strategies. The incorporation of phosphorus oxychloride (POCl₃) as an alternative acylating agent has shown significant advantages over traditional oxalyl chloride methods [11] [12].

Phosphorus oxychloride offers enhanced reactivity and selectivity in the acylation of indole systems, particularly when employed in conjunction with acetonitrile as the reaction medium [12]. Studies have demonstrated that the use of POCl₃ at temperatures between 65-80°C in acetonitrile provides superior yields compared to traditional toluene-based systems [12]. The optimized conditions typically involve the use of 2.0 equivalents of POCl₃ relative to the indole substrate, with reaction times ranging from 1.5 to 8 hours depending on scale and temperature [12].

The role of acetic acid in the synthetic sequence primarily involves pH control and protonation of intermediates during workup procedures [13]. Acetic acid serves as a mild protic solvent that facilitates the protonation of amine functionalities without causing decomposition of sensitive intermediates [13]. The optimization of acid concentration and reaction time is crucial for maximizing yield while minimizing side product formation.

Lithium aluminum hydride (LiAlH₄) reduction represents a critical step in the synthetic sequence, requiring careful optimization of reaction conditions to achieve high conversion rates [5] [9]. The reduction typically proceeds through a mechanism involving hydride transfer to the carbonyl carbon, followed by protonation to yield the desired ethylamine functionality [9] [10]. However, the reduction often encounters challenges with incomplete conversion, resulting in the formation of β-hydroxy intermediates that can lead to dimeric impurities upon workup [5].

Optimization studies have revealed that the LiAlH₄ reduction often stalls at approximately 90% conversion, with 5-10% of the β-hydroxy intermediate remaining [5]. This incomplete reduction presents significant challenges for large-scale synthesis, as the β-hydroxy impurity can undergo further transformations under acidic conditions to form reactive electrophiles and subsequent dimeric byproducts [5]. The formation of these impurities necessitates additional purification steps and can significantly impact overall yield.

To address these challenges, alternative reduction protocols have been developed, including the use of sodium borohydride in combination with nickel acetate tetrahydrate [14]. This system provides milder reaction conditions and reduced formation of dimeric impurities while maintaining high conversion rates [14]. The optimized conditions involve the use of 4 equivalents of sodium borohydride and 1 equivalent of nickel acetate tetrahydrate, with reaction times of 2-4 hours at room temperature [14].

Purification Techniques for Hydrochloride Salt Formation

The formation and purification of 5-methyltryptamine hydrochloride salt represents a critical final step in the synthetic sequence, requiring careful attention to crystallization conditions and purification protocols. The hydrochloride salt formation serves multiple purposes: it enhances the compound's water solubility, improves stability, and facilitates purification through crystallization [15] [1].

The salt formation process typically involves the treatment of the free base tryptamine with hydrochloric acid in an appropriate solvent system [15]. The choice of solvent is crucial for achieving high-quality crystalline material with minimal impurities. Common solvents for salt formation include dichloromethane, ethanol, and ethyl acetate, each offering distinct advantages in terms of solubility and crystallization behavior [15].

The standard protocol involves dissolving the free base tryptamine in anhydrous dichloromethane under an inert atmosphere, followed by the dropwise addition of hydrochloric acid solution (typically 2 M HCl in ether) [15]. The reaction is typically performed at room temperature with continuous stirring to ensure complete protonation of the amine functionality [15]. The formation of the hydrochloride salt is evidenced by the precipitation of a crystalline solid, which can be isolated by filtration and washing with anhydrous solvent [15].

Advanced purification techniques involve recrystallization from mixed solvent systems to achieve pharmaceutical-grade purity [16]. The optimization of crystallization conditions, including temperature control, cooling rate, and seeding strategies, significantly impacts the final crystal quality and purity [16]. Temperature-controlled crystallization typically involves dissolving the crude salt in a good solvent (such as methanol or ethanol) at elevated temperature, followed by controlled cooling to promote nucleation and crystal growth [16].

The use of activated charcoal treatment prior to crystallization has been shown to effectively remove colored impurities and improve the overall appearance of the final product [5]. This decolorization step is particularly important for pharmaceutical applications where visual appearance is a critical quality parameter [5].

Chiral crystallization phenomena have been observed in tryptamine salt systems, where achiral tryptamine compounds can form chiral crystalline salts through specific intermolecular interactions [17] [18]. These chiral salts are generated through the formation of helical arrangements in the crystal lattice, stabilized by salt interactions and hydrogen bonding [17] [18]. The understanding of these crystallization phenomena is important for controlling polymorphic forms and ensuring consistent product quality.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 5-methyltryptamine hydrochloride presents numerous challenges related to safety, efficiency, cost-effectiveness, and regulatory compliance. Industrial-scale production requires comprehensive evaluation of synthetic routes to identify the most suitable methodology for large-scale manufacturing [5] [19].

One primary challenge in industrial production involves the handling of lithium aluminum hydride, which is pyrophoric and requires specialized equipment and safety protocols [5] [9]. The use of LiAlH₄ at industrial scale presents significant safety risks due to its violent reactivity with water and potential for fires or explosions [5]. Additionally, the workup of LiAlH₄ reactions generates substantial quantities of aluminum waste salts, which require careful handling and disposal [5].

Alternative reduction methodologies have been developed to address these challenges, including the use of catalytic hydrogenation systems and enzymatic reduction protocols [20]. Catalytic hydrogenation offers advantages in terms of safety and environmental impact, as it eliminates the need for pyrophoric reagents while potentially reducing waste generation [20]. However, the development of suitable catalysts and reaction conditions for tryptamine synthesis remains an active area of research.

Enzymatic approaches to tryptamine production have shown considerable promise for industrial applications [20]. The use of engineered tryptophan decarboxylase enzymes capable of high turnover numbers (up to 96,000 turnovers) provides an environmentally friendly alternative to traditional chemical synthesis [20]. These biocatalytic systems can operate under mild conditions and produce minimal waste, making them attractive for sustainable manufacturing processes [20].

Solvent selection and recovery represent critical considerations for industrial production [21]. The development of greener synthetic protocols using non-halogenated solvents and reduced solvent volumes addresses environmental concerns while potentially reducing production costs [21]. The implementation of solvent recovery and recycling systems is essential for economic viability and environmental compliance [21].

Process safety evaluation includes comprehensive hazard analysis of all synthetic steps, with particular attention to exothermic reactions, gas evolution, and the handling of hazardous reagents [19]. The development of continuous flow processes has been explored as an alternative to traditional batch processing, offering advantages in terms of heat and mass transfer, reaction control, and safety [19].

Quality control and analytical method development are essential components of industrial production [5]. The establishment of validated analytical methods for monitoring impurity profiles, including dimeric impurities and residual solvents, is crucial for ensuring product quality and regulatory compliance [5]. High-performance liquid chromatography methods with appropriate detection systems are typically employed for purity analysis and impurity profiling [5].

Scale-up considerations include optimization of reaction vessel design, mixing efficiency, and heat transfer characteristics to ensure reproducible results across different production scales [12]. The development of robust processes that can accommodate variations in raw material quality and environmental conditions is essential for reliable manufacturing operations [12].

Cost analysis and economic evaluation of different synthetic routes guide the selection of the most appropriate methodology for commercial production [5]. Factors including raw material costs, energy consumption, waste disposal costs, and capital equipment requirements must be carefully evaluated to determine the most economically viable approach [5].

Regulatory compliance requirements, including good manufacturing practices and environmental regulations, significantly impact the design and implementation of industrial production processes [15]. The development of comprehensive documentation systems and quality assurance protocols is essential for regulatory approval and ongoing compliance [15].

5-Methyltryptamine hydrochloride exhibits distinctive crystallographic properties that reflect its molecular structure and intermolecular interactions. The compound crystallizes as a pale beige to light tan crystalline powder with a defined melting point of 290-292°C, at which decomposition occurs simultaneously [1] [2]. The molecular formula of the hydrochloride salt is C₁₁H₁₅ClN₂ with a molecular weight of 210.70 g/mol [3] [1] [4].

The molecular conformation of 5-methyltryptamine hydrochloride is characterized by the indole ring system substituted with a methyl group at the 5-position and an ethylamine chain at the 3-position. Elemental analysis confirms the composition with carbon content of 62.70%, hydrogen 7.18%, chlorine 16.82%, and nitrogen 13.30% [3]. The exact mass of the compound is 210.0924, providing precise molecular weight determination for analytical purposes [3].

Crystallographic studies of related tryptamine compounds indicate that the indole ring system typically maintains planarity with minimal deviation, while the ethylamine side chain can adopt various conformations depending on crystal packing forces and hydrogen bonding patterns [5] [6]. The hydrochloride salt formation involves protonation of the terminal amino group, creating ionic interactions that stabilize the crystal lattice structure.

The molecular geometry is influenced by the electron-donating methyl substituent at the 5-position of the indole ring, which affects both the electronic distribution and steric environment around the aromatic system. This substitution pattern creates characteristic spectroscopic signatures that distinguish it from other tryptamine derivatives [7] [8].

Solubility Profiling in Aqueous and Organic Solvents

The solubility characteristics of 5-methyltryptamine hydrochloride demonstrate its ionic nature and hydrogen bonding capabilities. In aqueous systems, the compound exhibits good solubility at 50 mg/mL, producing a clear, yellow solution [2] [9]. This aqueous solubility is attributed to the ionic character of the hydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules.

Table 1: Solubility Profile of 5-Methyltryptamine Hydrochloride

| Solvent | Solubility | Appearance | Temperature | Reference |

|---|---|---|---|---|

| Water (H₂O) | 50 mg/mL | Clear, yellow | Room temperature | [2] [9] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not specified | Room temperature | [1] [2] |

| Methanol | Slightly soluble | Not specified | Room temperature | [1] [2] |

| Organic solvents (general) | Variable | Not specified | Room temperature | [10] |

The limited solubility in organic solvents such as dimethyl sulfoxide and methanol reflects the polar, ionic nature of the hydrochloride salt [1] [2]. The slight solubility in these polar aprotic and protic solvents indicates that while hydrogen bonding and dipolar interactions can occur, the ionic character dominates the dissolution behavior.

Comparative studies with pharmaceutical compounds in organic solvent systems suggest that the solubility behavior of 5-methyltryptamine hydrochloride follows predictable patterns based on molecular polarity and ionic character [10]. The compound's hygroscopic nature further influences its solubility characteristics, as moisture absorption can affect dissolution rates and apparent solubility values [1] [2].

The pH-dependent solubility behavior typical of amino compounds is particularly relevant for 5-methyltryptamine hydrochloride, where the protonated amino group in acidic conditions enhances water solubility compared to the free base form [11]. This characteristic has practical implications for formulation development and analytical procedures.

Thermal Stability and Degradation Kinetics

5-Methyltryptamine hydrochloride demonstrates reasonable thermal stability under normal storage conditions but undergoes decomposition at elevated temperatures. The compound remains stable at room temperature through approximately 200°C, with decomposition initiating around 290-292°C [12] [1] [2].

Table 2: Thermal Stability Profile of 5-Methyltryptamine Hydrochloride

| Temperature Range (°C) | Stability/Behavior | Degradation Process | Recommendations |

|---|---|---|---|

| Room temperature - 100 | Stable | No significant degradation | Normal storage acceptable |

| 100 - 200 | Stable | Minimal thermal stress | Avoid prolonged exposure |

| 200 - 290 | Beginning thermal stress | Pre-decomposition changes | Minimize exposure time |

| 290 - 292 | Decomposition onset | Melting with decomposition | Avoid these temperatures |

| > 292 | Active decomposition | Multiple degradation pathways | Thermal degradation occurs |

The thermal decomposition mechanism likely involves multiple pathways characteristic of indole alkaloids. Studies on related compounds suggest that thermal degradation may involve cleavage of the ethylamine side chain, ring opening reactions, and formation of various volatile and non-volatile products [13] [14]. The decomposition temperature range of 290-292°C is consistent with similar tryptamine derivatives that undergo concurrent melting and decomposition processes.

Storage recommendations specify maintaining the compound at 0-6°C to ensure long-term stability [12] [15]. The hygroscopic nature of the material necessitates protection from moisture, as water uptake can accelerate degradation processes and affect the apparent thermal stability [1] [2].

Degradation kinetics studies on structurally related compounds indicate that thermal decomposition follows complex, multi-step mechanisms with activation energies typically in the range of 80-120 kJ/mol [13]. The specific degradation pathways for 5-methyltryptamine hydrochloride would require detailed thermal analysis using techniques such as thermogravimetric analysis coupled with mass spectrometry to identify decomposition products and reaction mechanisms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-methyltryptamine hydrochloride through detailed analysis of both ¹H and ¹³C spectra. The ¹H NMR spectrum exhibits characteristic signals that confirm the molecular structure and substitution pattern [16] [8].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | 2.3-2.4 | 5-Methyl group | Singlet | 3H |

| ¹H NMR | 6.7-7.3 | Indole aromatic protons | Multiplet | 3H |

| ¹H NMR | 2.8-3.1 | Ethylamine CH₂CH₂ | Triplets | 4H |

| ¹H NMR | 7.0-7.5 | Additional aromatic | Multiplet | Variable |

| ¹³C NMR | 110-130 | Aromatic carbons | Multiple signals | - |

| ¹³C NMR | 20-30 | Aliphatic carbons | Multiple signals | - |

The methyl substituent at the 5-position appears as a characteristic singlet around 2.3-2.4 ppm, providing a clear diagnostic signal for identification purposes [16]. The indole ring protons generate complex multiplets in the aromatic region (6.7-7.3 ppm), reflecting the electronic environment and coupling patterns typical of substituted indoles.

Infrared Spectroscopy

Infrared spectroscopy reveals the functional group characteristics and molecular vibrations of 5-methyltryptamine hydrochloride. The spectrum displays distinctive absorption bands that confirm the presence of key structural elements [17] [18].

Table 4: Infrared Spectroscopic Characteristics

| Wavenumber (cm⁻¹) | Assignment | Intensity | Type |

|---|---|---|---|

| 3400-3200 | N-H stretching (indole NH, amine NH) | Medium-Strong | Characteristic |

| 3000-2800 | C-H stretching (aromatic, aliphatic) | Medium | Fingerprint |

| 1650-1600 | N-H bending (amine) | Medium | Functional group |

| 1500-1400 | C=C stretching (aromatic) | Strong | Aromatic signature |

| 1300-1200 | C-N stretching | Medium | Functional group |

| 800-700 | C-H out-of-plane bending | Medium | Aromatic signature |

The N-H stretching vibrations in the 3400-3200 cm⁻¹ region confirm the presence of both indole NH and protonated amine functionalities [17]. The aromatic C=C stretching modes around 1500-1400 cm⁻¹ provide strong evidence for the indole ring system, while C-N stretching vibrations in the 1300-1200 cm⁻¹ region confirm the ethylamine substituent.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. Electron ionization mass spectrometry generates characteristic fragmentation patterns that reflect the molecular structure [7] [19].

Table 5: Mass Spectrometry Fragmentation Pattern

| m/z | Relative Intensity (%) | Assignment | Fragment Type |

|---|---|---|---|

| 210 | 5-10 | Molecular ion [M]⁺ | Molecular ion |

| 174 | 100 | Loss of HCl [M-36]⁺ | Base peak |

| 131 | 40-60 | Indole methylium ion | Major fragment |

| 130 | 30-50 | Substituted indole fragment | Major fragment |

| 103 | 20-30 | Methylindole fragment | Fragment ion |

| 77 | 15-25 | Phenyl cation | Fragment ion |

| 44 | 10-20 | Ethylamine fragment | Fragment ion |

The base peak at m/z 174 corresponds to the loss of hydrogen chloride from the molecular ion, generating the free base cation [7]. The fragmentation pattern shows typical indole alkaloid behavior with formation of substituted indole fragments and characteristic benzylic cleavage products. The molecular ion peak at m/z 210 confirms the molecular weight of the hydrochloride salt, though it appears with relatively low intensity typical of protonated amine compounds.

Purity

Exact Mass

Appearance

Storage

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Dates

2: Sirikatitham A, Yamamoto T, Shimizu M, Hasegawa T, Tsuyama N, Masujima T. Resin-packed nanoelectrospray in combination with video and mass spectrometry for the direct and real-time molecular analysis of mast cells. Rapid Commun Mass Spectrom. 2007;21(3):385-90. PubMed PMID: 17206747.

3: Kloda A, Adams DJ. Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. Br J Pharmacol. 2005 Feb;144(3):323-30. PubMed PMID: 15655527; PubMed Central PMCID: PMC1576009.

4: Sallés J, López de Jesús M, Goñi O, Fernández-Teruel A, Driscoll P, Tobeña A, Escorihuela RM. Transmembrane signaling through phospholipase C in cortical and hippocampal membranes of psychogenetically selected rat lines. Psychopharmacology (Berl). 2001 Mar 1;154(2):115-25. PubMed PMID: 11314673.

5: Garro MA, López de Jesús M, Ruíz de Azúa I, Callado LF, Meana JJ, Sallés J. Regulation of phospholipase Cbeta activity by muscarinic acetylcholine and 5-HT(2) receptors in crude and synaptosomal membranes from human cerebral cortex. Neuropharmacology. 2001 Apr;40(5):686-95. PubMed PMID: 11311896.

6: Berger ML. Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [(3)H]MK-801 binding in rat hippocampal membranes. Neurosci Lett. 2000 Dec 15;296(1):29-32. PubMed PMID: 11099826.

7: Uchiyama-Tsuyuki Y, Saitoh M, Muramatsu M. Identification and characterization of the 5-HT4 receptor in the intestinal tract and striatum of the guinea pig. Life Sci. 1996;59(25-26):2129-37. PubMed PMID: 8950316.

8: Tolloczko B, Jia YL, Martin JG. Serotonin-evoked calcium transients in airway smooth muscle cells. Am J Physiol. 1995 Aug;269(2 Pt 1):L234-40. PubMed PMID: 7653586.

9: Watts SW, Cohen ML, Mooney PQ, Johnson BG, Schoepp DD, Baez M. Disruption of potential alpha-helix in the G loop of the guinea pig 5-hydroxytryptamine2 receptor does not prevent receptor coupling to phosphoinositide hydrolysis. J Neurochem. 1994 Mar;62(3):934-43. PubMed PMID: 8113814.

10: Cushing DJ, Baez M, Kursar JD, Schenck K, Cohen ML. Serotonin-induced contraction in canine coronary artery and saphenous vein: role of a 5-HT1D-like receptor. Life Sci. 1994;54(22):1671-80. PubMed PMID: 7909909.

11: Sallés J, Wallace MA, Fain JN. Modulation of the phospholipase C activity in rat brain cortical membranes by simultaneous activation of distinct monoaminergic and cholinergic muscarinic receptors. Brain Res Mol Brain Res. 1993 Oct;20(1-2):111-7. PubMed PMID: 8255172.

12: Yang DC, Goldstin B, Moormann AE, Flynn DL, Gullikson GW. SC-53606, a potent and selective antagonist of 5-hydroxytryptamine4 receptors in isolated rat esophageal tunica muscularis mucosae. J Pharmacol Exp Ther. 1993 Sep;266(3):1339-47. PubMed PMID: 8396633.

13: Watts SW, Cohen ML. Further evidence that the guinea pig tracheal contractile serotonergic receptor is a 5-hydroxytryptamine2 receptor: use of 5-methyltryptamine and dipropyl-5-carboxamidotryptamine. J Pharmacol Exp Ther. 1993 Jan;264(1):271-5. PubMed PMID: 8423530.

14: Kojima S, Ishizaki R, Shimo Y. Investigation into the 5-hydroxytryptamine-induced relaxation of the circular smooth muscle of guinea-pig stomach fundus. Eur J Pharmacol. 1992 Nov 24;224(1):45-9. PubMed PMID: 1451742.

15: Cushing DJ, Cohen ML. Serotonin-induced relaxation in canine coronary artery smooth muscle. J Pharmacol Exp Ther. 1992 Oct;263(1):123-9. PubMed PMID: 1403777.

16: Borden KL, Beckmann P, Lane AN. Determination of the orientations of tryptophan analogues bound to the trp repressor and the relationship to activation. Eur J Biochem. 1991 Dec 5;202(2):459-70. PubMed PMID: 1761046.

17: Ben-Harari RR, Dalton BA, Osman R, Maayani S. Kinetic characterization of 5-hydroxytryptamine receptor desensitization in isolated guinea-pig trachea and rabbit aorta. J Pharmacol Exp Ther. 1991 Apr;257(1):416-24. PubMed PMID: 1850475.

18: Wallace MA, Claro E. Comparison of serotoninergic to muscarinic cholinergic stimulation of phosphoinositide-specific phospholipase C in rat brain cortical membranes. J Pharmacol Exp Ther. 1990 Dec;255(3):1296-300. PubMed PMID: 2175801.

19: Soblosky JS, Dills C, DuMontier G, Jeng I. Evidence for 5-HT1A binding sites in chick embryo brain and discrimination by 5-methoxytryptamine. Biochem Int. 1987 May;14(5):797-803. PubMed PMID: 2970262.

20: Zychlinski L, Montgomery MR. Species differences in lung mitochondrial monoamine oxidase activities. Comp Biochem Physiol C. 1987;86(2):325-8. PubMed PMID: 2882925.